molecular formula C9H18O6 B1677525 2,5,8,11-Tetraoxatridecan-13-oic acid CAS No. 16024-60-5

2,5,8,11-Tetraoxatridecan-13-oic acid

Cat. No. B1677525
CAS RN: 16024-60-5
M. Wt: 222.24 g/mol
InChI Key: BCGLNCAVZDQPGE-UHFFFAOYSA-N
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Description

“2,5,8,11-Tetraoxatridecan-13-oic acid” is an organic compound . It is also known by other names such as “2- (2- (2- (2-Methoxyethoxy)ethoxy)ethoxy)acetic acid” and "m-PEG3-CH2COOH" .


Synthesis Analysis

The compound has been used in the synthesis of a new family of ionic liquids based on oligoether carboxylates . It was shown to form room-temperature ionic liquids (RTILs) even with small alkali ions such as lithium and sodium .


Molecular Structure Analysis

The molecular formula of “2,5,8,11-Tetraoxatridecan-13-oic acid” is C9H18O6 . Its molecular weight is 222.24 g/mol .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a molecular weight of 222.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 11 .

Scientific Research Applications

1. Ionic Liquids and Surfactant Applications

A study by Müller et al. (2018) introduced a novel class of Ionic Liquids based on 2,5,8,11-Tetraoxatridecan-13-oate acid (TOTOA). This new class shows promise for use as surfactants and demonstrates lower melting points due to ethoxylation. The study also highlights the potential for these compounds in creating surfactant-like Ionic Liquids with improved eco-indices, particularly in terms of cytotoxicity and biodegradability (Müller et al., 2018).

2. Quantum-chemical and Molecular Dynamics Studies

Eilmes and Kubisiak (2013) conducted quantum-chemical calculations and molecular dynamics simulations on ionic liquids based on the 2,5,8,11-tetraoxatridecan-13-oate anion (TOTO) and alkali cations. Their research indicates a decrease in complexation energies with increasing cation radius and highlights the preferred interaction of cations with carboxylate oxygen atoms over ether oxygens. These findings are essential for understanding the structural and conductive properties of these ionic liquids (Eilmes & Kubisiak, 2013).

3. Lipid Peroxidation and Fatty Acid Studies

Several studies have investigated the role of similar fatty acid structures in biochemical processes. For instance, Gardner et al. (1984) examined the acid-catalyzed transformation of hydroperoxylinoleic acid into various complex fatty acids, providing insights into the biochemical behavior of similar structures (Gardner et al., 1984). Additionally, Wilcox and Marnett (1993) focused on the formation of polyunsaturated fatty acid alkoxyl radicals, which are relevant to understanding the oxidation processes of similar compounds (Wilcox & Marnett, 1993).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

Future Directions

There is potential for “2,5,8,11-Tetraoxatridecan-13-oic acid” to be used in the development of new ionic liquids . These could have applications in a variety of fields, including green chemistry and materials science.

properties

IUPAC Name

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O6/c1-12-2-3-13-4-5-14-6-7-15-8-9(10)11/h2-8H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGLNCAVZDQPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431952
Record name 2,5,8,11-Tetraoxatridecan-13-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5,8,11-Tetraoxatridecan-13-oic acid

CAS RN

16024-60-5
Record name 2,5,8,11-Tetraoxatridecan-13-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Benzyl-3,6,9,12-Tetraoxatridecanoate (5 mmol) is dissolved in methanol (50 ml) and 10% palladium on carbon is added (100 mg catalyst/mmol). The suspension is shaken under 30 psi H2 until the starting material is consumed. The suspension is filtered through a short pad of Celite, washed thoroughly with methanol, and the solvent evaporated. The product is used directly without purification.
Name
Benzyl-3,6,9,12-Tetraoxatridecanoate
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
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solvent
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0 (± 1) mol
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[Compound]
Name
catalyst/mmol
Quantity
100 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
COCCOCCOCCOCC(=O)OCc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

The title compound was synthesized by a condensation method similar to that of Step A of Example 3-1 using {2-[2-(2-methoxyethoxy)ethoxy]ethoxy}acetic acid instead of Boc-Sar-OH and 7-((S)-5-hydroxymethyl-2-oxooxazolidin-3-yl)-3-(2-trifluoromethylphenyl)-2H-isoquinolin-1-one obtained in Step B of Example 1-13 instead of 7-((R)-5-hydroxymethyl-2-oxooxazolidin-3-yl)-3-(2-trifluoromethylphenyl)-2H-isoquinolin-1-one obtained in Step B of Example 1-14. However, {2-[2-(2-methoxyethoxy)ethoxy]ethoxy}acetic acid was synthesized by a method similar to that of Step A of Example 4-39 using triethylene glycol monomethyl ether instead of pentaethylene glycol monobenzyl ether.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
7-((S)-5-hydroxymethyl-2-oxooxazolidin-3-yl)-3-(2-trifluoromethylphenyl)-2H-isoquinolin-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
E Müller, L Zahnweh, B Estrine, O Zech, C Allolio… - Journal of Molecular …, 2018 - Elsevier
Recently, a new class of Ionic Liquids based on oligoether carboxylates was introduced by our research group. This COncept of Melting Point Lowering due to EThoxylation (COMPLET) …
Number of citations: 19 www.sciencedirect.com
O Zech, M Kellermeier, S Thomaier… - … A European Journal, 2009 - Wiley Online Library
On the way to greener ILs: The combination of a short oligoether carboxylate (CH 3 O-(CH 2 CH 2 O) 3-CH 2 COO−) with small alkali metal cations leads to the formation of a new class …
R Klein, O Zech, E Maurer, M Kellermeier… - The Journal of …, 2011 - ACS Publications
Recently, a new family of ionic liquids based on oligoether carboxylates was introduced. 2,5,8,11-Tetraoxatridecan-13-oate (TOTO) was shown to form room-temperature ionic liquids (…
Number of citations: 41 pubs.acs.org
M Rothe, M Tress, C Allacher… - … A European Journal, 2021 - Wiley Online Library
We introduce a simple way to liquify rare earth metals (REM) by incorporating the corresponding cations, in particular Eu 3+ , La 3+ , and Y 3+ , into polyvalent ionic liquids (ILs). In …
KK Adatia, T Halbritter, M Reinfelds… - …, 2020 - Wiley Online Library
(Coumarin‐4‐yl)methyl (c4m) and p‐hydroxyphenacyl (pHP)‐based compounds are well known for their highly efficient photoreactions, but often show limited solubility in aqueous …
S Wolfrum, L Braun, N Engelhardt, SC Engert… - Green …, 2022 - pubs.rsc.org
Surfactants find widespread use in daily life for cleaning purposes and form a vital part of many industrial formulations. So far, their application has been limited to amphiphilic structures …
Number of citations: 3 pubs.rsc.org
SEL Ballard - 2019 - search.proquest.com
The aim of our proposed research is to develop clinical tools for detecting cancer cells and to further expand methods for the early detection of cancer. The focus of this research is to …
Number of citations: 3 search.proquest.com
M Rothe, G Quintard, M Kronseder, P Bauduin… - Journal of Molecular …, 2023 - Elsevier
Alkyl ether carboxylates are part of a new class of ionic liquids based on the Concept of Melting Point Lowering due to Ethoxylation (COMPLET) and possess unique aggregation …
Number of citations: 0 www.sciencedirect.com
M Maemoto, Y Hirata, S Hosoe, J Ouchi, M Uchii… - Bioorganic & Medicinal …, 2022 - Elsevier
Inhibition of intestinal sodium-dependent phosphate transport protein 2b (NaPi2b), responsible for intestinal phosphate absorption, is considered to reduce serum phosphate levels, …
Number of citations: 2 www.sciencedirect.com
N Hjalmarsson, RÁ Asencio, J Sweeney… - … Congress: 08/09/2013 …, 2013 - diva-portal.org
The use of lubricants is one way of minimizing heat loss in a system since they reduce friction by keeping moving parts apart, transfer heat, act as carriers, and prevent corrosion. …
Number of citations: 1 www.diva-portal.org

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